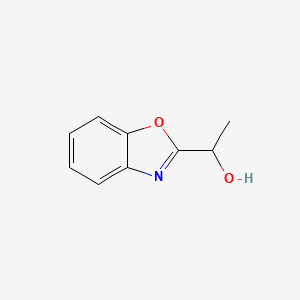

1-(1,3-Benzoxazol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPVYDIHHKSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of 1 1,3 Benzoxazol 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 1-(1,3-Benzoxazol-2-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system and the aliphatic protons of the 1-hydroxyethyl side chain. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of the parent benzoxazole heterocycle and analogous substituted alcohols.

The aromatic region would feature four protons (H-4, H-5, H-6, H-7) of the benzene (B151609) portion of the benzoxazole ring. These protons typically appear in the range of δ 7.0–8.0 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring. The protons H-4 and H-7, being adjacent to the heteroaromatic ring junction, are expected to be slightly more deshielded than H-5 and H-6.

The aliphatic region would contain signals for the methine (CH), methyl (CH₃), and hydroxyl (OH) protons of the side chain. The methine proton, being attached to both an oxygen atom and the electron-withdrawing benzoxazole ring, is predicted to be significantly deshielded, appearing as a quartet. The three protons of the methyl group would appear as a doublet due to coupling with the methine proton. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4/H-7 | 7.65 - 7.75 | m | - |

| H-5/H-6 | 7.30 - 7.40 | m | - |

| CH (H-1') | ~5.20 | q | ~6.5 |

| OH | 2.5 - 4.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Interpretations

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

The most downfield signal corresponds to the C-2 carbon of the benzoxazole ring, which is attached to two heteroatoms (O and N) and is part of an imine-like C=N bond. The carbons of the benzene ring (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) are expected in the typical aromatic region of δ 110–155 ppm. The carbinol carbon (C-1') of the side chain would be found around δ 65-70 ppm, while the methyl carbon (C-2') would be the most upfield signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | ~168.0 |

| C-7a | ~150.5 |

| C-3a | ~141.0 |

| C-5 | ~125.0 |

| C-6 | ~124.5 |

| C-4 | ~120.0 |

| C-7 | ~110.5 |

| C-1' | ~67.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

A strong cross-peak between the methine proton (H-1') and the methyl protons (H-2'), confirming the ethyl fragment.

Correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), which would help in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. For example, it would show a cross-peak between the H-1' signal (~5.20 ppm) and the C-1' signal (~67.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity between different parts of the molecule. Crucial HMBC correlations for structural confirmation would include:

A correlation from the methine proton (H-1') to the C-2 carbon of the benzoxazole ring, confirming the attachment of the side chain at the 2-position.

Correlations from the methyl protons (H-2') to the carbinol carbon (C-1').

Correlations from the aromatic proton H-7 to the bridgehead carbon C-7a and from H-4 to C-3a, helping to assign the aromatic system.

Infrared (IR) Spectroscopy

Vibrational Mode Analysis of Key Functional Groups

The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3200 (broad) | Alcohol (O-H) | Stretching |

| 3100 - 3000 | Aromatic (C-H) | Stretching |

| 2980 - 2850 | Aliphatic (C-H) | Stretching |

| ~1615, ~1580 | Aromatic Ring (C=C) | Stretching |

| ~1660 | Oxazole Ring (C=N) | Stretching |

| ~1245 | Aryl Ether (Ar-O-C) | Asymmetric Stretching |

The most prominent feature would be a broad absorption band in the 3400–3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. The C=N stretching of the oxazole ring is expected around 1660 cm⁻¹. Aromatic C=C stretching vibrations would appear as multiple sharp bands in the 1615–1450 cm⁻¹ range. The spectrum would also feature strong C-O stretching bands for the aryl ether linkage of the benzoxazole ring and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. The molecular formula of this compound is C₉H₉NO₂, with a monoisotopic mass of approximately 163.06 Da. uni.lu

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be detected primarily as its protonated molecule, [M+H]⁺, at an m/z of approximately 164.07. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 186.05, might also be observed. uni.lu

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 163 would be observed. A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃): This is a common fragmentation for secondary alcohols, leading to a stable oxonium ion. This would produce a fragment at m/z 148.

Alpha-cleavage: Cleavage of the C-C bond between the carbinol carbon and the benzoxazole ring would result in a benzoxazolium cation at m/z 119 or a protonated benzoxazole fragment.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion could lead to a fragment at m/z 145.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 163.06 |

| [M+H]⁺ | 164.07 |

| [M+Na]⁺ | 186.05 |

| [M-H]⁻ | 162.06 |

Molecular Ion Detection and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ionized form. In the analysis of this compound (C₉H₉NO₂), the molecular ion peak ([M]⁺) is predicted to appear at a mass-to-charge ratio (m/z) of 163.06, corresponding to its monoisotopic mass. uni.lu The protonated molecule, [M+H]⁺, would be observed at m/z 164.07. uni.lu

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for alcohols and 2-substituted benzoxazoles. A primary fragmentation route involves the loss of a water molecule (H₂O, 18 Da) from the protonated molecule, a common feature for alcohols, which would result in a significant peak at m/z 146.06 for the [M+H-H₂O]⁺ ion. uni.lu

Another predictable fragmentation is the alpha-cleavage, where the bond between the carbinol carbon and the methyl group breaks. This would lead to the formation of a stable benzoxazol-2-yl-hydroxymethyl cation. The subsequent loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 148.

Further fragmentation of the benzoxazole ring itself can occur. The cleavage of the heterocyclic ring can lead to the formation of various smaller charged species. The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its unambiguous identification.

A summary of the predicted and expected key ions in the mass spectrum of this compound is presented in the table below.

| m/z | Proposed Fragment Ion | Formula | Significance |

| 163 | [M]⁺ | [C₉H₉NO₂]⁺ | Molecular Ion |

| 164 | [M+H]⁺ | [C₉H₁₀NO₂]⁺ | Protonated Molecular Ion |

| 148 | [M-CH₃]⁺ | [C₈H₆NO₂]⁺ | Loss of a methyl group |

| 146 | [M+H-H₂O]⁺ | [C₉H₈NO]⁺ | Loss of water from the protonated molecule |

| 133 | [C₈H₇NO]⁺ | [C₈H₇NO]⁺ | Fragmentation of the side chain |

| 119 | [C₇H₅NO]⁺ | [C₇H₅NO]⁺ | Benzoxazole cation |

This table presents predicted and plausible fragmentation data based on general principles of mass spectrometry, as specific experimental data for this compound was not available in the searched literature.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

For the related compound, the crystal system was determined to be monoclinic with the space group P2₁/c. scispace.com The unit cell parameters were found to be a = 11.0508(8) Å, b = 12.0159(10) Å, and c = 10.0074(9) Å, with a β angle of 94.761(5)°. scispace.com The crystal structure of such benzoxazole derivatives is often stabilized by intermolecular interactions, including hydrogen bonding and π-π stacking interactions between the aromatic rings. researchgate.net

The table below summarizes the crystallographic data for the related compound (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile, which serves as a model for the type of data expected from an XRD analysis of this compound. scispace.com

| Parameter | Value for (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0508(8) |

| b (Å) | 12.0159(10) |

| c (Å) | 10.0074(9) |

| β (°) | 94.761(5) |

| Volume (ų) | 1324.25(19) |

| Z | 2 |

This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Stereochemical Investigations of 1 1,3 Benzoxazol 2 Yl Ethan 1 Ol

Enantiomerism and Diastereomerism in 1-(1,3-Benzoxazol-2-yl)ethan-1-ol

The structure of this compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to the existence of a pair of enantiomers, designated as (R)-1-(1,3-benzoxazol-2-yl)ethan-1-ol and (S)-1-(1,3-benzoxazol-2-yl)ethan-1-ol. Due to the presence of only one chiral center, diastereomerism is not possible for this compound.

Public chemical databases provide basic information for the racemic mixture and the (R)-enantiomer, as detailed in the table below. However, experimental data on the specific rotation or other chiroptical properties of the individual enantiomers are not specified in the available literature.

| Property | This compound (Racemic) | (R)-1-(1,3-Benzoxazol-2-yl)ethan-1-ol |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol | 163.17 g/mol |

| InChIKey | VWZPVYDIHHKSEE-UHFFFAOYSA-N | VWZPVYDIHHKSEE-QMMMGPOBSA-N |

| Canonical SMILES | CC(C1=NC2=CC=CC=C2O1)O | CC@HO |

Data sourced from public chemical databases. No experimental research findings on the separation or characterization of these enantiomers were identified.

Chiral Synthesis and Resolution Techniques

Despite extensive searches, no specific methods for the chiral synthesis or resolution of this compound have been reported in the scientific literature. General methodologies for the asymmetric synthesis of secondary alcohols and the resolution of racemates are well-established in organic chemistry. These include:

Asymmetric reduction of the corresponding ketone, 2-acetylbenzoxazole, using chiral reducing agents or catalysts.

Enzymatic resolution of the racemic alcohol, employing lipases or other hydrolases for the stereoselective acylation or deacylation of one enantiomer.

Diastereomeric resolution , which would involve reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, followed by their separation and subsequent removal of the chiral auxiliary.

Chiral chromatography , where the racemic mixture is separated using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

However, the application of any of these techniques specifically to this compound has not been documented.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

There is no published data available on the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the enantiomers of this compound. Such studies would be essential for the experimental determination of the absolute configuration of the enantiomers. In the absence of experimental data, computational methods could be employed to predict the chiroptical spectra, which could then be compared with experimental results if they become available in the future.

Computational Chemistry and Theoretical Modeling of 1 1,3 Benzoxazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of 1-(1,3-Benzoxazol-2-yl)ethan-1-ol. These methods model the electron density to determine the molecule's energy and other properties, providing a detailed picture of its behavior.

Electronic Structure Elucidation

Theoretical calculations can map the distribution of electrons within the this compound molecule. This reveals the arrangement of its molecular orbitals and the nature of the chemical bonds. The benzoxazole (B165842) core, with its fused benzene (B151609) and oxazole (B20620) rings, exhibits a delocalized π-system. The ethan-1-ol substituent attached to the C2 position of the oxazole ring influences the electronic distribution across the entire molecule. DFT calculations can precisely quantify bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule's ground state geometry.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is typically localized on the electron-rich benzoxazole ring system, indicating its propensity to act as an electron donor. Conversely, the LUMO is also generally centered on the heterocyclic ring, highlighting its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Computational models can calculate this energy gap, providing insights into the molecule's electronic transitions and potential applications in materials science.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the hydroxyl group. These areas are prone to electrophilic attack. Regions of positive potential (usually colored blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility and stability of this compound. By simulating the molecule's behavior in different environments (e.g., in a solvent or at various temperatures), MD can reveal the accessible conformations and the energy barriers between them. The rotation around the C-C bond of the ethan-1-ol side chain is a key degree of freedom, and MD simulations can elucidate the preferred rotational isomers (rotamers) and their relative populations.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule. For this compound, theoretical calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecular structure.

IR Spectra: Vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra help in assigning the absorption bands observed in experimental IR spectroscopy to specific molecular vibrations, such as the O-H stretch of the alcohol, C=N stretching of the oxazole ring, and aromatic C-H bending.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be predicted using methods like Time-Dependent DFT (TD-DFT). This allows for an understanding of the relationship between the molecule's electronic structure and its absorption of light.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3400-3600 |

| C=N | Stretching | 1620-1650 |

| C-O-C | Asymmetric Stretching | 1230-1270 |

| Aromatic C-H | Bending (Out-of-plane) | 740-780 |

Note: These are typical frequency ranges and can be refined by specific computational models.

Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can model the reaction pathways, identify intermediate structures, and calculate the energies of transition states. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. For instance, in a potential synthesis involving the reaction of 2-aminophenol (B121084) with lactic acid or its derivatives, computational modeling could elucidate the energetics of the cyclization and condensation steps, revealing the rate-determining step and the factors that influence the reaction yield. By mapping the potential energy surface of the reaction, chemists can gain a deeper understanding of how the molecule is formed.

Structure Activity Relationship Sar Studies of 1 1,3 Benzoxazol 2 Yl Ethan 1 Ol Analogs

Influence of Substituent Effects on Molecular Interactions

The biological activity of a molecule is contingent upon its ability to interact with a specific biological target, typically a protein or enzyme. These interactions are governed by non-covalent forces, and the introduction of different substituents can profoundly alter a molecule's interaction profile. For analogs of 1-(1,3-benzoxazol-2-yl)ethan-1-ol, substituents on the benzoxazole (B165842) ring system are critical. nih.gov

Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole ring, as well as the hydroxyl group of the ethan-1-ol side chain, can act as hydrogen bond acceptors and donors, respectively. nih.govnih.gov Introducing substituents with hydrogen bonding capabilities, such as amino (-NH2) or nitro (-NO2) groups, can establish additional or stronger hydrogen bonds with amino acid residues in a target's active site, potentially enhancing binding affinity. For example, studies on other benzoxazole derivatives have shown that amino groups can form crucial hydrogen bonds with residues like asparagine and threonine in an enzyme's active site. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the benzoxazole core is inherently hydrophobic. Appending nonpolar substituents, such as alkyl or phenyl groups, can enhance hydrophobic interactions with nonpolar pockets within a biological target. The size and shape of these substituents must be complementary to the target's binding site to maximize these favorable interactions.

Electronic and Steric Effects: The introduction of substituents alters the electronic distribution and steric profile of the parent molecule. Electron-donating groups (e.g., methoxy (B1213986), -OCH3) can increase the electron density of the aromatic system, potentially influencing π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) decrease electron density. mdpi.commdpi.com Steric bulk from large substituents can either create a better fit within a spacious binding pocket or cause steric hindrance that prevents proper binding.

Positional and Electronic Effects on Biological Target Binding Affinity

The specific position and electronic nature (electron-donating or electron-withdrawing) of a substituent on the benzoxazole ring can dramatically impact binding affinity. Research on various 2,5-substituted benzoxazole derivatives demonstrates the importance of both factors. nih.gov

Positional Isomerism: The location of a substituent determines its spatial orientation relative to the functional groups of the target protein. For instance, a bromo-substituent introduced at position 7 of the benzoxazole ring has been shown to increase the activity of certain benzoxazolylalanine derivatives, highlighting the importance of substituent placement. nih.gov In another study, the positioning of methoxy groups on a phenyl substituent at the 2-position of the benzoxazole ring significantly influenced antifungal activity. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of various benzoxazole analogs, providing insights applicable to the this compound scaffold.

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

| Bromo (-Br) | 7 | Electron-withdrawing | Increase | nih.gov |

| Bromo (-Br) | - | Tolerated, no negative impact | mdpi.com | |

| Nitro (-NO2) | Phenyl ring | Electron-withdrawing | Decrease in yield/activity | mdpi.com |

| Methoxy (-OCH3) | Phenyl ring | Electron-donating | Position-dependent increase | nih.gov |

| Phenyl | 2 | Aromatic | Often enhances activity | nih.gov |

| Heterocyclic rings | 2 | Aromatic/Electronic | Varies; 5-membered rings can be effective | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and providing insights into the mechanism of action. frontiersin.orgbiointerfaceresearch.com

The development of a robust QSAR model is a systematic process involving several key stages. biointerfaceresearch.com

Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the chemical structure, including physicochemical, topological, and electronic properties. frontiersin.orgbiointerfaceresearch.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are employed to find the best mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). esisresearch.orgnih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation (e.g., leave-one-out cross-validation) checks the model's robustness, while external validation using the test set confirms its ability to predict the activity of new, unseen compounds. nih.govnih.gov For a model to be considered acceptable, it generally needs a high correlation coefficient (R²) and a cross-validation coefficient (q²) greater than 0.5. nih.gov

QSAR models for various benzoxazole derivatives have been successfully developed, demonstrating good correlation between predicted and experimental activities against targets like Candida albicans and Cryptosporidium parvum IMPDH. esisresearch.orgnih.govresearchgate.net

QSAR studies identify the specific molecular properties that are most influential on biological activity. For benzoxazole derivatives and related heterocyclic systems, several key descriptors have been repeatedly shown to be significant. frontiersin.orgesisresearch.orgresearchgate.net

Electronic Descriptors: These describe the electronic properties of a molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. frontiersin.orgesisresearch.org HOMO energy relates to a molecule's ability to donate an electron, while LUMO energy relates to its ability to accept an electron. These are fundamental to how a molecule interacts with a receptor. nih.govmdpi.com

Dipole Moment: This descriptor quantifies the polarity of the molecule, which is important for interactions in a biological medium. frontiersin.org

Hydrophobic Descriptors:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a compound's hydrophobicity (lipophilicity). frontiersin.org This property is critical for membrane permeability and hydrophobic interactions at the target site.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.

Molar Refractivity (MR): This descriptor is related to the molecular volume and polarizability of the molecule. frontiersin.org

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule. frontiersin.org

Topological Indices (e.g., Kier's molecular connectivity indices): These numerical values are derived from the graph representation of a molecule and describe its size, shape, and degree of branching. researchgate.net

The following table lists some of the key descriptors commonly used in QSAR studies of benzoxazoles and their significance.

| Descriptor Class | Descriptor Name | Abbreviation | Significance in Drug Design | Reference |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Electron-donating ability, reactivity | frontiersin.orgesisresearch.org |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | LUMO | Electron-accepting ability, reactivity | frontiersin.orgesisresearch.org |

| Hydrophobic | Logarithm of Partition Coefficient | LogP | Lipophilicity, membrane transport, hydrophobic interactions | frontiersin.org |

| Steric | Molar Refractivity | MR | Molecular volume, polarizability, binding interactions | frontiersin.org |

| Topological | Kier's Molecular Connectivity Index | ¹χ, ¹χv | Molecular size, shape, branching, and complexity | researchgate.net |

| Electronic | Field Effect | F | Electronic influence of substituents | esisresearch.org |

| Electronic | Resonance Effect | R | Electronic influence of substituents via resonance | esisresearch.org |

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). nih.gov It provides a three-dimensional visualization of the binding mode, offering valuable insights into the specific interactions that stabilize the ligand-receptor complex. This method is instrumental in rational drug design and for interpreting SAR data at a molecular level. nih.govnih.gov

For benzoxazole derivatives, molecular docking studies have been performed to elucidate their binding modes with various enzymes, such as DNA gyrase and cyclooxygenase (COX). nih.govresearchgate.netnih.gov These studies typically reveal key interactions:

Hydrogen Bonds: The benzoxazole core and its substituents often form critical hydrogen bonds with amino acid residues in the active site. For example, docking studies of benzoxazole derivatives in DNA gyrase showed hydrogen bonding between the benzoxazole nitrogen and threonine residues, and between an amino substituent and asparagine. nih.gov

Hydrophobic Interactions: The aromatic ring system of the benzoxazole scaffold frequently engages in hydrophobic and π-π stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.

Binding Affinity Scores: Docking programs calculate a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. These scores can be used to rank different analogs and prioritize them for synthesis and biological testing. researchgate.net

The table below presents a summary of molecular docking findings for benzoxazole analogs against the DNA gyrase enzyme, a common bacterial target.

| Compound | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Benzoxazole Derivative 26 | DNA Gyrase | Not Specified | -6.687 | researchgate.net |

| Benzoxazole Derivative 14 | DNA Gyrase | Not Specified | -6.463 | researchgate.net |

| Benzoxazole Derivative 13 | DNA Gyrase | Not Specified | -6.414 | researchgate.net |

| Benzoxazole Derivative 10 | DNA Gyrase | Not Specified | -6.389 | researchgate.net |

| N-phenyl substituted benzoxazol-2-amine | DNA Gyrase | ASN46, THR165 | Not Specified | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level for Benzoxazole Derivatives

Enzymatic Inhibition and Activation Studies

Benzoxazole (B165842) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, acting as either inhibitors or, less commonly, activators. This modulation is often the primary mechanism behind their observed biological effects.

Interaction with Specific Enzyme Active Sites

The interaction of benzoxazole derivatives with the active sites of enzymes is a key area of investigation. These interactions are typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic amino acid residues within the active site.

For instance, certain benzoxazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) , a key enzyme in angiogenesis. nih.govnuph.edu.ua Docking studies have revealed that these compounds can fit into the ATP-binding pocket of the VEGFR-2 kinase domain, interacting with key amino acid residues. nih.gov For example, a reported derivative, compound 12l , demonstrated significant VEGFR-2 inhibitory activity, which is attributed to its specific binding interactions within the enzyme's active site. nih.govmdpi.com

Another important class of enzymes targeted by benzoxazole derivatives are cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuni.lu Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Glycosyl derivatives of benzoxazole have shown inhibitory activity against both AChE and BChE at low micromolar concentrations. nih.govuni.lu The benzoxazole moiety often serves as an anchor, positioning the rest of the molecule for optimal interaction with the active site gorge of the enzyme.

Furthermore, some benzoxazole derivatives act as inhibitors of poly(ADP-ribose) polymerase-2 (PARP-2) , an enzyme involved in DNA repair and a target in cancer therapy. researchgate.net The planarity of the benzoxazole ring system allows it to interact with the nicotinamide (B372718) binding pocket of the enzyme. researchgate.net

Kinetics of Enzyme-Ligand Binding

The kinetics of how benzoxazole derivatives bind to enzymes provide valuable information about their mechanism of action, including whether they are competitive, non-competitive, or uncompetitive inhibitors. This information is crucial for understanding their potency and for optimizing their structure to enhance their inhibitory effects.

Studies on benzoxazole-based inhibitors of VEGFR-2 have often involved determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, compound 12l was found to have an IC₅₀ of 97.38 nM against VEGFR-2. nih.govmdpi.com Similarly, for cholinesterase inhibitors, IC₅₀ values are a standard measure of potency, with some glycosyl benzoxazole derivatives exhibiting IC₅₀ values in the low micromolar range. nih.govuni.lu

The following table provides a summary of the enzymatic inhibition data for selected benzoxazole derivatives.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Compound 12l | VEGFR-2 | 97.38 nM | nih.govmdpi.com |

| Glycosyl benzoxazoles | AChE/BChE | Low µM range | nih.govuni.lu |

| Compounds 12 and 27 | PARP-2 | 0.07 and 0.057 µM | researchgate.net |

Receptor Binding and Modulation Mechanisms

In addition to interacting with enzymes, benzoxazole derivatives are known to bind to and modulate the function of various cell surface and nuclear receptors. This interaction can either mimic the natural ligand (agonist activity) or block the action of the natural ligand (antagonist activity).

A notable example is the interaction of benzoxazole derivatives with melatonin (B1676174) receptors (MT1 and MT2) . uni.lu A series of these compounds have been synthesized and evaluated as melatoninergic ligands, with some identified as receptor agonists. uni.lu The benzoxazole nucleus in these compounds serves as a key pharmacophore for binding to melatonin receptors. researchgate.net

Benzoxazole derivatives have also been investigated as antagonists for the adenosine A₂A receptor , a target for the treatment of neurodegenerative diseases. rjeid.com Structure-activity relationship studies have led to the identification of compounds with micromolar affinity for this receptor. rjeid.com

Furthermore, a class of 2-substituted benzoxazole carboxamides has been identified as potent functional antagonists of the 5-HT₃ receptor , with nanomolar in vitro activity. sigmaaldrich.com These compounds have potential applications in treating conditions related to improper 5-HT₃ receptor function. sigmaaldrich.com

The binding affinities of these derivatives are typically determined through radioligand binding assays, where the benzoxazole compound competes with a radiolabeled ligand for binding to the receptor.

Cellular Pathway Perturbation Analysis

The interaction of benzoxazole derivatives with their molecular targets (enzymes or receptors) leads to the perturbation of various cellular pathways, ultimately resulting in a physiological response.

For instance, the inhibition of VEGFR-2 by benzoxazole derivatives disrupts the downstream signaling cascade that promotes angiogenesis. This has been observed to lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnuph.edu.uaresearchgate.net One study showed that a particular benzoxazole derivative arrested the cell cycle at the Pre-G1 and G1 phases in HepG2 cells and induced apoptosis. nih.gov This apoptotic effect was further confirmed by an increase in the levels of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study on a different benzoxazole derivative also demonstrated cell cycle arrest at the Pre-G1 phase and a significant increase in apoptosis, accompanied by a 4.8-fold increase in caspase-3 levels. nuph.edu.uaresearchgate.net

The following table summarizes the observed effects of certain benzoxazole derivatives on cellular pathways.

| Compound/Derivative | Cell Line | Cellular Effect | Molecular Mechanism | Reference |

| Compound 12l | HepG2 | Cell cycle arrest (Pre-G1, G1), Apoptosis | Increased Bax and caspase-3, Decreased Bcl-2 | nih.gov |

| Compound 14b | HepG2 | Cell cycle arrest (Pre-G1), Apoptosis | 4.8-fold increase in caspase-3 | nuph.edu.uaresearchgate.net |

Molecular-Level Interactions with Cellular Components

At a more fundamental level, the biological activities of benzoxazole derivatives stem from their interactions with various cellular components. The versatile nature of the benzoxazole ring, with its fused aromatic and nitrogen-heterocyclic structure, allows it to participate in multiple types of non-covalent interactions. nih.gov

The ability of these compounds to bind to receptors and enzymes in multiple modes is a critical aspect of their pharmacological activity. nih.gov These interactions can include hydrogen bonding with amino acid side chains, hydrophobic interactions within binding pockets, and π-π stacking with aromatic residues. Computational docking studies are often employed to visualize and predict these molecular-level interactions, providing insights that can guide the design of more potent and selective derivatives. nih.govrjeid.com

For example, docking studies of VEGFR-2 inhibitors have shown interactions with key amino acids in a manner similar to known inhibitors like sorafenib. nih.gov These molecular-level insights are invaluable for understanding the structure-activity relationships within this class of compounds.

Derivatization and Analog Development of 1 1,3 Benzoxazol 2 Yl Ethan 1 Ol

Synthesis of Substituted 1-(1,3-Benzoxazol-2-yl)ethan-1-ol Derivatives

The synthesis of substituted derivatives of this compound is crucial for exploring structure-activity relationships (SAR). Researchers have focused on introducing a variety of functional groups to the benzoxazole (B165842) ring system and altering the ethan-1-ol side chain to fine-tune the compound's biological activity.

A prevalent synthetic pathway involves the condensation of a substituted 2-aminophenol (B121084) with a carboxylic acid, such as lactic acid, or its derivatives. jocpr.com This reaction is often facilitated by a condensing agent or catalyst under specific conditions. For example, 2-substituted benzoxazoles can be synthesized by reacting 2-aminophenol with acid chlorides, catalyzed by methanesulphonic acid in a one-pot synthesis. jocpr.com Alternative methods employ microwave irradiation without a solvent to directly couple carboxylic acids with 2-aminophenol. jocpr.com Various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been utilized to promote the formation of the benzoxazole ring from 2-aminophenol and different substrates like aldehydes, ketones, and alcohols. nih.gov

The following interactive table provides examples of synthetic methods used to produce substituted benzoxazole derivatives, which are precursors or analogs of the target compound.

Hybrid Compound Design Incorporating the this compound Core

Molecular hybridization involves chemically linking two or more distinct pharmacophoric units to create a single hybrid molecule. This strategy aims to produce compounds with enhanced affinity, improved efficacy, or a dual mechanism of action. The this compound core is a viable scaffold for this approach.

Research in this area has explored the synthesis of hybrid molecules that join the benzoxazole structure with other biologically active heterocyclic systems. For instance, a molecular hybridization approach was used to design and synthesize a series of benzisoxazole derivatives linked to 1,2,3-triazoles via a methoxyethyl bridge, which were then evaluated for specific biological activities. researchgate.net Another example involves the synthesis of novel thiazolidinone and azetidinone derivatives starting from 2-mercaptobenzoxazole (B50546), effectively creating hybrid structures with potential pharmacological profiles. figshare.com The synthesis of these complex hybrids typically requires multi-step pathways to first functionalize the benzoxazole core with a suitable linker, which is then used to connect the second heterocyclic moiety. figshare.com

Prodrug Design and Bioprecursor Approaches

Prodrug design is a well-established strategy to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug. A prodrug is a pharmacologically inactive derivative that, upon administration, undergoes enzymatic or chemical transformation within the body to release the active parent drug.

The hydroxyl group in the ethan-1-ol side chain of this compound is an ideal site for prodrug modification. Esterification of this alcohol can mask its polarity, which may lead to improved membrane permeability and oral bioavailability. These ester prodrugs would be expected to be cleaved by ubiquitous esterase enzymes in the body to regenerate the active parent alcohol. This concept is a general strategy in medicinal chemistry to improve drug delivery. nih.gov

Another advanced prodrug strategy involves designing molecules that are activated by specific physiological conditions, such as elevated levels of reactive oxygen species (ROS) found in pathological states like cancer or inflammation. nih.govrsc.org While not yet specifically reported for this compound, a hypothetical approach could involve attaching a ROS-sensitive promoiety, such as a boronic ester, to the hydroxyl group. nih.gov This would render the molecule inactive until it reaches a ROS-rich environment, where the promoiety would be cleaved to release the active drug, thereby achieving targeted therapy. nih.govrsc.org

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large collections of structurally related compounds, known as chemical libraries. This approach is invaluable for discovering new lead compounds and optimizing existing ones.

The this compound scaffold is amenable to combinatorial synthesis. Liquid-phase combinatorial synthesis (LPCS), using a soluble polymer support like polyethylene (B3416737) glycol (PEG), has been effectively used to generate libraries of related heterocyclic compounds such as benzimidazoles. acs.org This methodology allows for reactions to occur in a homogeneous solution, simplifying the adaptation of established solution-phase chemistry, while the polymer can be precipitated for purification. acs.org A similar strategy could be applied to benzoxazoles, starting with a polymer-bound 2-aminophenol. This scaffold could then be subjected to a series of parallel reactions with diverse building blocks (e.g., a variety of aldehydes or carboxylic acids) to rapidly generate a large library of this compound analogs. nih.gov Such libraries are essential for high-throughput screening campaigns to identify novel bioactive agents.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The synthesis of 2-substituted benzoxazoles is a well-established field, yet the pursuit of more efficient, sustainable, and diverse methodologies continues to be a significant research area. For 1-(1,3-Benzoxazol-2-yl)ethan-1-ol, future research could focus on developing novel synthetic routes that offer advantages over classical condensation methods.

Recent advancements in synthetic organic chemistry provide a fertile ground for innovation. For instance, methods utilizing greener reaction conditions, such as the use of ionic liquids or solvent-free reactions, are gaining prominence. google.com The application of metal-free catalytic systems is another promising direction, aiming to reduce costs and environmental impact. nih.gov

Furthermore, the development of asymmetric syntheses to selectively produce one enantiomer of this compound is of paramount importance, as different enantiomers of a chiral compound often exhibit distinct biological activities. Catalytic asymmetric methods, which have been successfully applied to other classes of compounds, could be adapted for this purpose. rsc.org One-pot and multicomponent reactions also present an attractive strategy for the efficient construction of analogues of this compound, allowing for the rapid generation of a library of derivatives for further screening. rsc.org

A variety of modern synthetic strategies that could be explored for the synthesis of this compound and its derivatives are summarized below:

| Synthetic Strategy | Precursors | Catalyst/Conditions | Potential Advantages |

| Tf₂O-Promoted Activation | Tertiary amides and 2-aminophenols | Triflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine | Mild, effective, and versatile for a range of functionalized derivatives. uni.lu |

| Metal-Free Imidazolium Chloride Promotion | 2-Aminophenols and DMF derivatives | Imidazolium chloride | Economical, metal-free, and provides moderate to excellent yields. nih.gov |

| Green Sonication Method | Not specified | Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles | Environmentally friendly, mild conditions, and catalyst is recyclable. google.com |

| Copper-Catalyzed Reaction | 2-Aminophenol (B121084) and substituted aryl aldehydes | Cu₂O in DMSO | High yield, ambient reaction conditions, and good atom economy. rsc.org |

| Microwave-Assisted Synthesis | 2-Aminophenol and carbodiimides | ZnCl₂ in isopropanol | Eco-friendly, rapid (30 min), and excellent yields (90-94%). rsc.org |

Advanced Computational Design and Validation

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel compounds. For this compound, computational studies can guide the synthesis of new analogues with enhanced biological activities or desired photophysical characteristics.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be employed to build models that correlate the structural features of benzoxazole (B165842) derivatives with their biological activities. guidechem.combldpharm.com These models can then be used to predict the activity of newly designed analogues of this compound before their synthesis, saving time and resources.

Molecular docking studies can elucidate the potential binding modes of this compound and its derivatives with various biological targets. nih.govnih.gov For example, docking studies have been used to investigate the interaction of benzoxazole derivatives with enzymes like VEGFR-2, providing insights into the mechanism of action and guiding the design of more potent inhibitors. guidechem.comnih.gov

Molecular dynamics (MD) simulations can further validate the stability of ligand-protein complexes predicted by docking and provide a deeper understanding of the dynamic interactions at the atomic level. bldpharm.com The combination of these computational approaches can significantly accelerate the discovery and optimization of lead compounds based on the this compound scaffold.

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful strategy for the rapid evaluation of large libraries of compounds to identify those with desired biological activities. The this compound scaffold and its derivatives are prime candidates for HTS campaigns to uncover novel therapeutic applications.

Given the diverse biological activities reported for benzoxazole derivatives, HTS assays could be designed to screen for a wide range of effects. For instance, considering the known antimicrobial properties of some benzoxazoles, HTS could be employed to identify derivatives of this compound with potent and selective activity against pathogenic bacteria and fungi. researchgate.net Miniaturized HTS assays, such as those measuring ATP content as an indicator of cell viability, can be adapted for various microbial species.

Moreover, HTS can be utilized to explore other potential therapeutic areas. For example, screening against a panel of cancer cell lines could reveal antiproliferative activity, a known property of some benzoxazole compounds. The development of HTS assays for specific enzyme targets or cellular pathways can further refine the search for bioactive molecules.

HTS is also a valuable tool for optimizing reaction conditions for the synthesis of benzoxazole libraries, ensuring efficient and high-yield production of compounds for biological evaluation.

Development of Targeted Probes and Tools for Chemical Biology

The intrinsic fluorescence of the benzoxazole core makes it an attractive scaffold for the development of chemical probes and tools to study biological processes. The this compound molecule can serve as a building block for creating novel fluorescent probes with tailored properties.

By strategically modifying the structure of this compound, it is possible to develop probes that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte or in response to a particular biological environment. For instance, benzoxazole-based probes have been designed to detect specific metal ions, pH changes, or enzymatic activity.

The development of targeted probes involves conjugating the benzoxazole fluorophore to a recognition moiety that specifically interacts with the target of interest. This approach can be used to create probes for imaging specific organelles within a cell, tracking the localization of a particular protein, or monitoring the activity of an enzyme in real-time. The versatility of the benzoxazole scaffold allows for the incorporation of various reactive groups for conjugation to biomolecules. The design of such probes can be guided by computational studies to predict their binding affinity and photophysical properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Benzoxazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis often involves coupling benzoxazole derivatives with ethanol precursors. A common approach is the condensation of 2-chlorobenzoxazole with glycolic acid derivatives under reflux conditions using catalysts like piperidine (as seen in analogous heterocyclic syntheses) . Optimization includes adjusting solvent polarity (e.g., anhydrous ethanol), temperature (80–100°C), and catalyst loading. For chiral variants, asymmetric hydrogenation with Ru-based catalysts can achieve enantiomeric excess .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : The hydroxyl (-OH) stretch appears as a broad peak near 3200–3400 cm⁻¹, while the benzoxazole C=N and C-O-C stretches are observed at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .

- NMR : ¹H NMR shows a singlet for the benzoxazole protons (δ 7.2–8.0 ppm), a quartet for the ethanol CH₂ group (δ 3.5–4.0 ppm), and a hydroxyl proton at δ 1.5–2.5 ppm (exchangeable). ¹³C NMR confirms the benzoxazole carbons (110–150 ppm) and the ethanol moiety (60–70 ppm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its hydroxyl group, but higher solubility in DMSO or DMF. Stability tests show degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at 4°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems are most effective?

- Methodological Answer : Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts achieves >90% enantiomeric excess (ee) in analogous alcohols . Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, while X-ray crystallography confirms absolute configuration (as demonstrated for related benzoxazole derivatives) .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the reactivity and biological interactions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) model interactions with biological targets like glutaminase 1 (GLS1), where benzoxazole derivatives show allosteric inhibition .

Q. How does this compound interact with biological systems, and what mechanisms underpin its potential therapeutic effects?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) reveal antiproliferative activity in cancer cell lines. Mechanistic studies (Western blot, qPCR) suggest modulation of metabolic enzymes like GLS1, which is critical in glutamine metabolism .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from impurities or varying reaction conditions. Reproducibility requires strict control of moisture (via Schlenk techniques) and characterization with orthogonal methods (e.g., LC-MS alongside NMR). Comparative studies using standardized catalysts (e.g., Pd/C vs. Ru-complexes) clarify yield discrepancies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.